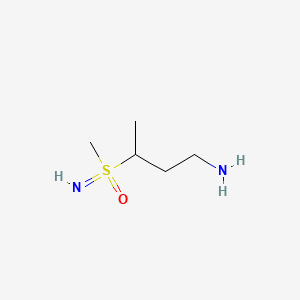
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobutan-2-yl)(imino)methyl-lambda6-sulfanone, also known as 4-ABIN-L6-S, is a type of organic compound that is used in scientific research. It is a versatile molecule that is used for a variety of purposes in the laboratory, including as a synthetic reagent, a ligand for metal complexes, and as a catalyst for organic reactions. 4-ABIN-L6-S has a number of unique properties that make it an attractive choice for use in a variety of scientific research applications.
科学的研究の応用
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone has been used in a variety of scientific research applications. It has been used as a synthetic reagent for the synthesis of organic compounds, as a ligand for metal complexes, and as a catalyst for organic reactions. Additionally, it has been used as a building block for the synthesis of novel organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of enzyme catalysis and in the development of new catalysts.
作用機序
The mechanism of action of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone is complex and not fully understood. It is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. Additionally, it is believed to act as an electron donor, donating electrons to other molecules, and as an electron acceptor, accepting electrons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone are not fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the metabolism of lipids. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.
実験室実験の利点と制限
The use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is a versatile molecule that can be used in a variety of scientific research applications. However, there are a few limitations to the use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments. It is not very stable and can decompose when exposed to light or heat. Additionally, it can react with other molecules and may interfere with the results of experiments.
将来の方向性
There are a number of potential future directions for the use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in scientific research. It could be used in the development of new catalysts for organic reactions. It could also be used in the study of enzyme catalysis and in the development of new drugs and pharmaceuticals. Additionally, it could be used in the development of new materials, such as polymers and dyes. Finally, it could be used in the study of biological processes, such as the metabolism of drugs, lipids, and carbohydrates.
合成法
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone can be synthesized in a variety of ways, including through the use of an aldol-type condensation reaction. This reaction involves the reaction of two aldehydes, such as acetaldehyde and formaldehyde, in the presence of a base such as sodium hydroxide. The reaction results in the formation of a β-hydroxyaldehyde, which is then reacted with a sulfonyl chloride to form (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone. Other methods of synthesis include the use of a Grignard reaction, as well as the use of a palladium-catalyzed reaction.
特性
IUPAC Name |
3-(methylsulfonimidoyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2OS/c1-5(3-4-6)9(2,7)8/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCMIHYQKNAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobutan-2-yl)(imino)methyl-lambda6-sulfanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

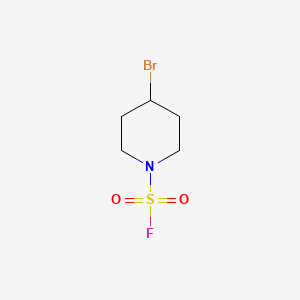
![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)
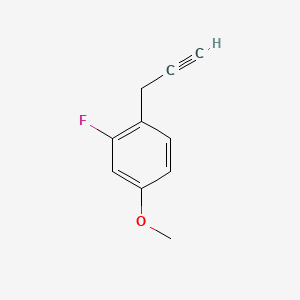
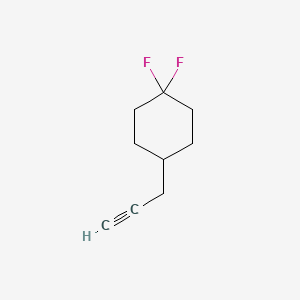
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)

![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)
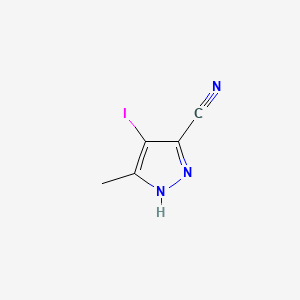
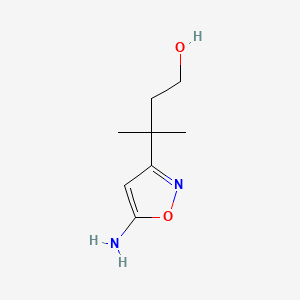
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)

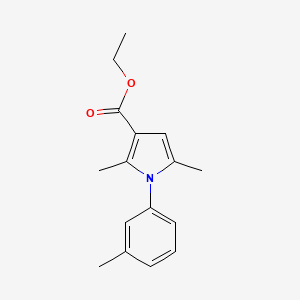
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)